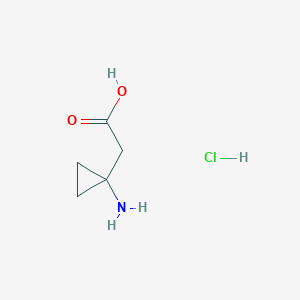

2-(1-Aminocyclopropyl)acetic acid hydrochloride

描述

1 Structural Characterization

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 2-(1-aminocyclopropyl)acetic acid hydrochloride . Its IUPAC name reflects the attachment of a cyclopropane ring substituted with an amino group at the 1-position to an acetic acid moiety, followed by hydrochloride salt formation. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1219429-81-8 | |

| Molecular Formula | C₅H₁₀ClNO₂ | |

| Molecular Weight | 151.59 g/mol | |

| Synonyms | Amino(cyclopropyl)acetic acid HCl |

The compound’s structure consists of a cyclopropane ring with two substituents: a primary amine (-NH₂) at the 1-position and an acetic acid group (-CH₂COOH) at the adjacent carbon. The hydrochloride salt form arises from protonation of the amine group, enhancing solubility in polar solvents.

Molecular Geometry and Stereochemical Considerations

Bond Angles and Ring Strain

The cyclopropane ring imposes significant geometric constraints due to its strained 60° bond angles. This strain alters reactivity compared to non-cyclic analogues. The substituents (amine and acetic acid) are positioned on adjacent carbons of the cyclopropane ring, creating a non-planar geometry.

Stereochemical Features

The compound’s stereochemistry depends on the spatial arrangement of substituents. While cyclopropane itself is non-chiral, the presence of two distinct substituents (amine and acetic acid) on adjacent carbons introduces chirality. The (1S,2R) configuration is explicitly noted in structural databases, though experimental data on enantiomeric resolution remain limited.

Comparative Conformational Analysis

In contrast to simpler cyclopropane derivatives (e.g., 1-aminocyclopropane-1-carboxylic acid), the acetic acid group in this compound introduces steric bulk and hydrogen-bonding capacity. This affects rotational freedom and solid-state packing.

Crystallographic Analysis and Solid-State Conformation

Crystallographic Techniques

X-ray diffraction (XRD) is the primary method for analyzing solid-state conformation. While direct XRD data for this compound are not publicly available, analogous cyclopropane derivatives (e.g., ACC) demonstrate crystallization in non-hydrate or hydrate forms depending on synthesis conditions. For example, ACC hydrochloride can adopt a non-hydrate structure under controlled pH and solvent conditions, as demonstrated in patent literature.

Theoretical Solid-State Features

Based on structural analogues:

- Hydrogen Bonding : The protonated amine and carboxylic acid groups may form intermolecular hydrogen bonds, stabilizing crystalline lattices.

- Packing Efficiency : The cyclopropane ring’s planarity and substituent orientation influence packing density.

Limitations and Research Gaps

No peer-reviewed crystallographic data exist for this compound. Future studies should prioritize single-crystal XRD to resolve ambiguities in solid-state conformation.

Comparative Structural Analysis with Related Cyclopropane Derivatives

Key Comparison: ACC vs. Target Compound

The target compound’s acetic acid group introduces greater steric hindrance and solubility compared to ACC’s carboxylic acid.

Cyclohexane vs. Cyclopropane Derivatives

For 2-(1-aminocyclohexyl)acetic acid hydrochloride (CAS 37631-92-8):

- Ring Strain : Cyclohexane has no ring strain, leading to greater conformational flexibility.

- Reactivity : Cyclopropane derivatives exhibit heightened electrophilicity at strained bonds, influencing reactivity in peptide synthesis or catalysis.

Functional Group Impact

The acetic acid moiety in the target compound enables:

- Solubility : Enhanced polar solubility due to ionizable groups.

- Reactivity : Potential for esterification or amidation at the carboxylic acid site.

属性

IUPAC Name |

2-(1-aminocyclopropyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-5(1-2-5)3-4(7)8;/h1-3,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIULPNDAVQCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721371 | |

| Record name | (1-Aminocyclopropyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219429-81-8, 139132-50-6 | |

| Record name | (1-Aminocyclopropyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-aminocyclopropyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

2-(1-Aminocyclopropyl)acetic acid hydrochloride, commonly referred to as 2-ACAH, is a compound derived from the amino acid cyclopropane and is recognized for its potential biological activities, particularly in plant physiology and neuroprotection. This article explores its biological activity through various studies, highlighting its mechanisms of action, effects on plant growth, and implications for neuroprotective applications.

Ethylene Biosynthesis Regulation

2-ACAH plays a crucial role in the biosynthesis of ethylene, a vital plant hormone involved in numerous physiological processes including fruit ripening, senescence, and stress responses. It acts as a precursor to 1-aminocyclopropane-1-carboxylic acid (ACC), which is converted to ethylene by the enzyme ACC oxidase. Research indicates that the regulation of ACC synthase and ACC oxidase activities is critical for maintaining ethylene levels in plants under various stress conditions .

Influence on Abscisic Acid (ABA) Production

Studies have shown that treatment with auxins can stimulate ethylene production, which in turn triggers ABA biosynthesis. For instance, auxin-induced increases in ACC synthase activity lead to elevated levels of both ACC and ethylene within hours, subsequently resulting in significant ABA accumulation . This relationship underscores the importance of 2-ACAH in mediating hormonal crosstalk that affects plant growth and stress responses.

Biological Activity in Plants

Impact on Plant Growth

The application of 2-ACAH has been linked to enhanced growth and stress tolerance in various plant species. For example, inoculation with bacteria containing ACC deaminase (an enzyme that converts ACC to ammonia and α-ketobutyrate) has been shown to promote plant growth under saline conditions by reducing ethylene levels . This suggests that manipulating 2-ACAH levels can be a strategy for improving crop resilience.

Case Studies

- Tomato Seedlings Under Salt Stress : A study demonstrated that tomato seedlings inoculated with ACC deaminase-producing bacteria exhibited improved growth metrics (shoot length and biomass) when exposed to high salinity conditions. The enhanced physiological parameters were associated with reduced ethylene production due to increased ACC degradation .

- Growth Promotion via Bacterial Inoculation : Another investigation highlighted the role of plant growth-promoting rhizobacteria (PGPR) that utilize 2-ACAH metabolism to enhance nutrient uptake and stress tolerance in plants. The findings indicated significant increases in antioxidant enzyme activities and overall plant vigor under adverse conditions .

Neuroprotective Effects

Recent research has explored the neuroprotective potential of compounds related to 2-ACAH. Studies indicate that derivatives of cyclopropyl acetic acids exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer’s . The neuroprotective activity was assessed using models of oxidative stress-induced neurodegeneration, demonstrating that these compounds can mitigate neuronal damage through reduction of oxidative stress markers.

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound:

科学研究应用

Pharmaceutical Applications

Antibiotic Development

ACC HCl has been identified as a bioactive compound with antimicrobial properties. Research indicates that it may serve as a promising candidate for developing new antibiotics due to its ability to inhibit bacterial growth. Studies have shown that it can enhance the efficacy of existing antibiotics against resistant bacterial strains, suggesting potential synergistic effects when combined with other antimicrobial agents.

Pharmaceutical Intermediate

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it plays a crucial role in the synthesis of drugs such as clonidine and Rolandine. Its unique cyclopropyl structure contributes to the biological activity of these drugs, making it an essential building block in medicinal chemistry .

Biochemical Research

Buffering Agent

In biochemical applications, ACC HCl serves as an organic buffer, which is vital for maintaining pH stability in biological experiments. This property is particularly useful in enzyme assays and other biochemical reactions where pH fluctuations can affect outcomes .

Agricultural Applications

Plant Growth Regulation

ACC HCl is recognized for its role as a plant growth regulator. It acts by releasing ethylene, a hormone that regulates various aspects of plant growth and development, including fruit ripening and flower senescence. This application is significant in agriculture, where controlling plant growth can lead to improved yields and better crop management practices .

Summary of Properties and Mechanisms

The chemical structure of this compound contributes to its diverse applications:

- Molecular Formula : C6H12ClNO2

- CAS Number : 139132-50-6

- Chemical Properties : The presence of the cyclopropyl group enhances its reactivity and interaction with biological systems.

Case Study 1: Antibiotic Synergy

A study conducted on the interaction between ACC HCl and common antibiotics demonstrated that ACC HCl could significantly improve the effectiveness of these drugs against multi-drug resistant bacteria. The findings suggest that incorporating ACC HCl into antibiotic formulations could provide a new strategy for combating antibiotic resistance.

Case Study 2: Ethylene Release in Plants

Research on the application of ACC HCl in agriculture showed that its use led to increased ethylene production in plants, resulting in accelerated fruit ripening. This property was exploited in commercial agriculture to enhance the quality and timing of harvests.

相似化合物的比较

Methyl 2-(1-Aminocyclopropyl)acetate Hydrochloride

[1-(Aminomethyl)cyclopropyl]acetic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.6 g/mol

- Key Differences: Features an aminomethyl (-CH₂NH₂) substituent on the cyclopropane ring instead of a direct amino (-NH₂) group. This positional isomerism may alter hydrogen-bonding interactions and receptor affinity .

2-(1-Aminocyclopentyl)acetic Acid Hydrochloride

2-[1-(Aminomethyl)cyclobutyl]acetic Acid Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 179.6 g/mol

- Key Differences: Cyclobutane ring introduces intermediate strain compared to cyclopropane. The aminomethyl group’s position could influence steric interactions in target binding .

Physicochemical and Functional Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Ring Size | Solubility (Predicted) | Reactivity/Stability |

|---|---|---|---|---|---|

| 2-(1-Aminocyclopropyl)acetic acid HCl | 151.6 | Carboxylic acid, amino | 3-membered | High (polar, salt form) | High (strain-induced reactivity) |

| Methyl 2-(1-aminocyclopropyl)acetate HCl | 165.6 | Methyl ester, amino | 3-membered | Moderate (lipophilic) | Prodrug potential |

| [1-(Aminomethyl)cyclopropyl]acetic acid HCl | 165.6 | Carboxylic acid, aminomethyl | 3-membered | High | Altered binding interactions |

| 2-(1-Aminocyclopentyl)acetic acid HCl | 179.6 | Carboxylic acid, amino | 5-membered | Moderate | Improved metabolic stability |

| 2-[1-(Aminomethyl)cyclobutyl]acetic acid HCl | 179.6 | Carboxylic acid, aminomethyl | 4-membered | Moderate | Balanced strain and stability |

准备方法

Multi-Step Synthesis from Methyl 2-Chloro-2-Cyclopropylideneacetate

One established synthetic route involves a three-step reaction sequence starting from methyl 2-chloro-2-cyclopropylideneacetate, as reported by Wessjohann et al. (1992):

| Step | Reaction Conditions | Yield (%) | Description |

|---|---|---|---|

| 1 | 11% Chromat, NEt3, 20 h, 22 °C | Not specified | Initial substitution reaction |

| 2 | Methanol, 48 h | 86 | Intermediate conversion |

| 3 | H2, Pd/C, aqueous HCl, methanol, 750.06 Torr | 88 | Final hydrogenation and hydrochloride formation |

- The first step involves a nucleophilic substitution under mild conditions with triethylamine.

- The second step is a methanol-mediated transformation increasing the yield substantially.

- The third step is a catalytic hydrogenation in the presence of aqueous hydrochloric acid to yield the hydrochloride salt of the target compound.

This method is notable for its relatively high overall yield and the use of common reagents and conditions.

Synthesis via Alkylation and Hydrolysis of Nitroacetate Derivatives

A patent (CN103864635A) describes a synthesis starting from nitroacetic acid esters and 1,2-dihaloethane via alkylation and cyclization:

| Stage | Reagents/Conditions | Notes |

|---|---|---|

| Alkylation & Cyclization | Nitroacetic acid ester + 1,2-dihaloethane, methylene dichloride, sodium carbonate or wormwood salt catalyst, reflux 80-120 °C | Formation of cyclopropane ring |

| Nitro Reduction | Tin dichloride in methanol or ethanol, 15-20 °C | Reduction of nitro group to amine |

| Hydrolysis | Sodium hydroxide or potassium hydroxide in methanol or ethanol, reflux 70-90 °C | Hydrolysis to carboxylic acid |

| Purification | Cooling stirred crystallization in 95% ethanol | High purity crystalline product obtained |

Hydrogenation of Protected Intermediates

Another approach involves the hydrogenation of protected intermediates, as outlined in research by Wessjohann et al. and related patents:

- The protected amino group is introduced and later deprotected by hydrogen chloride treatment.

- Catalytic hydrogenation (H2, Pd/C) in methanol with aqueous HCl converts the intermediate to the hydrochloride salt.

- This method benefits from the selective reduction and protection/deprotection strategy, allowing for stereochemical control and purity.

Direct Amination and Crystallization from Reactants at Elevated Temperature

An alternative synthesis involves the direct reaction of specific reactants at elevated temperature (~80 °C) followed by acidification and crystallization:

- Reactants are mixed and stirred at 80 °C for a few minutes.

- After cooling, hydrochloric acid is added slowly, avoiding temperature rise above 60 °C.

- Solvent removal under reduced pressure is followed by dissolution in ethanol and acetone to precipitate and purify the hydrochloride salt.

- This method yields approximately 58% of the product with characteristic NMR data confirming structure.

Hydrolysis and Isolation from 1-Acylamino-Cyclopropane-Carboxylic Acid Esters

A patented process (US4367344A) describes:

- Saponification of 1-acylamino-cyclopropane-carboxylic acid esters with excess aqueous alkali.

- Acidification with concentrated aqueous hydrochloric acid under cooling.

- Evaporation to dryness, dissolution in methanol or ethanol, filtration, and concentration yield the hydrochloride salt.

- Optionally, propylene oxide treatment converts the hydrochloride salt to free 1-amino-cyclopropanecarboxylic acid as a crystalline solid.

- This method allows isolation of both the hydrochloride salt and free acid forms depending on subsequent treatment.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The method from methyl 2-chloro-2-cyclopropylideneacetate is well-cited in literature for its efficiency and reproducibility, with yields in the 80-90% range in key steps.

- The alkylation and cyclization method offers a practical industrial approach with mild conditions and common reagents, emphasizing purification by crystallization for high purity.

- Hydrogenation and protection strategies allow for manipulation of stereochemistry and functional group compatibility, important for pharmaceutical-grade synthesis.

- Direct amination with subsequent acidification and crystallization provides a rapid but somewhat lower-yielding route, useful for small-scale synthesis.

- The saponification and acidification approach from esters is flexible, enabling access to both hydrochloride salt and free acid forms, depending on downstream processing.

常见问题

Basic Synthesis: What are the common synthetic routes for preparing 2-(1-aminocyclopropyl)acetic acid hydrochloride?

Answer:

The synthesis typically involves cyclopropane ring formation followed by functionalization. A common approach is the reaction of 1-aminocyclopropane-1-carboxylic acid derivatives with chloroacetic acid under basic conditions, followed by hydrochlorination. For example, ethylenediamine or similar bases can facilitate nucleophilic substitution, while hydrochloric acid is used for salt formation. Purification often employs recrystallization from ethanol/water mixtures to achieve high purity .

Basic Safety: What are the key safety considerations when handling this compound?

Answer:

The compound is classified under GHS as a skin irritant (Category 2), eye irritant (Category 2A), and respiratory irritant (H335). Researchers must:

- Use fume hoods to minimize inhalation exposure.

- Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Store in sealed containers away from oxidizers.

Emergency measures include rinsing affected areas with water for 15 minutes and seeking medical attention for persistent symptoms .

Basic Characterization: Which analytical techniques are standard for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: and NMR (e.g., in DMSO-d6) verify cyclopropane ring integrity and acetic acid moiety (δ ~3.5 ppm for CH2 groups; cyclopropane protons at δ ~1.0–2.0 ppm) .

- X-ray Crystallography: SHELX software (e.g., SHELXL) refines crystal structures, confirming stereochemistry and hydrogen bonding patterns .

- Titrimetric Analysis: Non-aqueous titration with perchloric acid quantifies hydrochloride content (>98% purity) .

Advanced Synthesis: How can reaction yields be optimized while minimizing side products?

Answer:

- Temperature Control: Maintain temperatures below 40°C during cyclopropanation to avoid ring-opening side reactions.

- Stoichiometry: Use a 10% molar excess of chloroacetic acid to ensure complete substitution.

- Catalysis: Add catalytic KI to enhance reactivity in SN2 mechanisms.

Post-synthesis, column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) isolates the product from unreacted precursors .

Advanced Data Analysis: How to resolve discrepancies between spectroscopic and crystallographic data?

Answer:

Conflicts between NMR and X-ray data (e.g., unexpected proton coupling or bond lengths) require:

- Dynamic NMR Studies: Assess temperature-dependent conformational changes (e.g., ring puckering).

- DFT Calculations: Compare experimental crystallographic data with computational models (e.g., Gaussian09) to identify torsional strain or solvent effects.

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model crystallographic twinning, which can distort apparent bond lengths .

Advanced Applications: What mechanistic roles does this compound play in pharmaceutical research?

Answer:

The cyclopropane group confers rigidity, making it a valuable scaffold in drug design:

- Enzyme Inhibition: The amino group participates in hydrogen bonding with active sites (e.g., metalloproteases).

- Prodrug Synthesis: The acetic acid moiety facilitates conjugation with targeting ligands via EDC/NHS coupling.

Recent studies highlight its use in MMP-3 inhibitors, where cyclopropane rigidity enhances binding affinity by reducing entropic penalties .

Advanced Purity Analysis: How to address inconsistencies in purity assessments between titrimetric and chromatographic methods?

Answer:

Discrepancies arise from:

- Residual Solvents: HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) detects volatile impurities missed by titration.

- Hydrochloride Variability: Karl Fischer titration quantifies water content, which affects stoichiometry in acid-base methods.

Calibrate titrimetric assays against certified reference standards and validate HPLC methods per ICH Q2(R1) guidelines .

Advanced Experimental Design: What controls are critical in stability studies under varying pH conditions?

Answer:

- Buffer Selection: Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to avoid metal ion interference.

- Temperature: Conduct accelerated degradation at 40°C/75% RH, comparing to room-temperature controls.

- Analytical Endpoints: Monitor cyclopropane ring integrity via FT-IR (C-C stretching ~850 cm⁻¹) and chiral HPLC to detect racemization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。